3-Methoxy-1-oxa-4-azaspiro[4.5]dec-3-en-2-one
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Overview
Description
3-Methoxy-1-oxa-4-azaspiro[45]dec-3-en-2-one is a spiro compound characterized by a unique bicyclic structure that includes an oxygen and nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-oxa-4-azaspiro[4.5]dec-3-en-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the raw material . The reaction conditions are generally mild, and the process includes steps such as hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and high-yield. The process optimization focuses on reducing the number of steps and improving the overall yield. For instance, using 1-amino-4-methoxycyclohexane-1-carbonitrile and 2,5-dimethylphenylacetyl chloride as starting materials can streamline the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-oxa-4-azaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation is a common method for reducing this compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols or amines.
Scientific Research Applications
3-Methoxy-1-oxa-4-azaspiro[4.5]dec-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Methoxy-1-oxa-4-azaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved often include binding to active sites on proteins, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
Spirotetramat: cis-3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl carbonate.
Spirotetramat-enol: cis-3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one.
Uniqueness
3-Methoxy-1-oxa-4-azaspiro[4.5]dec-3-en-2-one is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the development of new materials and pharmaceuticals.
Properties
CAS No. |
85976-46-1 |
---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
3-methoxy-1-oxa-4-azaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C9H13NO3/c1-12-7-8(11)13-9(10-7)5-3-2-4-6-9/h2-6H2,1H3 |
InChI Key |
ICRLQRSQNJBFEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2(CCCCC2)OC1=O |
Origin of Product |
United States |
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